molecular formula C20H18O7 B600669 8-Prenylquercetin CAS No. 143724-75-8

8-Prenylquercetin

Cat. No.: B600669
CAS No.: 143724-75-8
M. Wt: 370.4 g/mol
InChI Key: ZHTTWVRMGWQEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Prenylquercetin is a prenylated derivative of the flavonoid quercetin, characterized by the addition of a lipophilic prenyl group which significantly enhances its biological activity and cellular uptake compared to its non-prenylated parent compound . This compound demonstrates potent anti-inflammatory effects by directly targeting key cellular signaling pathways, specifically SEK1-JNK1/2 and MEK1-ERK1/2, leading to stronger inhibition of inflammatory mediators such as iNOS, COX-2, NO, PGE2, and various cytokines than quercetin . These effects have been validated in both cellular (e.g., RAW264.7 cells) and animal models, such as in the attenuation of LPS-induced mouse paw edema . Beyond its anti-inflammatory properties, this compound shows promising research potential in oncology. Studies indicate that the prenylation of flavonoids like quercetin markedly increases their cytotoxic effect in cancer cells, such as HeLa cells, and enhances their capacity to modulate cell phospholipid and fatty acid composition, suggesting a multi-faceted mechanism of action . Its increased lipophilicity grants it a higher affinity for cellular membranes, improving its absorption and bioavailability, which is a key consideration for its research applications . Furthermore, this compound and its related compounds can also be modified via microbial biotransformation to produce glucosylated derivatives, which offer improved water solubility for various experimental setups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTTWVRMGWQEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123716
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-75-8
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143724-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of 8 Prenylquercetin

Botanical Sources and Distribution Patterns in Plant Kingdom

8-Prenylquercetin is not as widely distributed in the plant kingdom as its parent compound, quercetin (B1663063). Its presence is documented in a select number of plant species, often belonging to families known for producing a variety of prenylated flavonoids, such as the Leguminosae (pea family), Moraceae (mulberry family), and Asteraceae (aster family). tandfonline.comcore.ac.ukresearchgate.netresearchgate.net

Specific botanical sources identified as containing this compound include:

Desmodium caudatum : A traditional herb where this compound has been identified. tandfonline.comcore.ac.uktandfonline.comrsc.orgnii.ac.jp

Ophioglossum petiolatum : This fern species has been reported to contain this compound. nih.govnaturalproducts.net

Sinopodophyllum hexandrum : Another plant species listed as a source of this compound. naturalproducts.net

Epimedium acuminatum : Glycosides of 8-prenylated quercetin have been isolated from the flowers of this plant, suggesting the presence of the this compound aglycone. frontiersin.org

The addition of a prenyl group generally increases the lipophilicity of flavonoids. cymitquimica.compan.olsztyn.pl These compounds are often synthesized in glands on the surface of plant tissues like leaves, flowers, or fruits. pan.olsztyn.pl While over 1,000 different prenylflavonoids have been identified from various plants, the occurrence of this compound specifically appears to be limited to certain genera. tandfonline.comresearchgate.net

Table 1: Documented Botanical Sources of this compound

Plant Species Family Reference(s)
Desmodium caudatum Leguminosae tandfonline.com, core.ac.uk, tandfonline.com, rsc.org, nii.ac.jp
Ophioglossum petiolatum Ophioglossaceae nih.gov, naturalproducts.net
Sinopodophyllum hexandrum Berberidaceae naturalproducts.net
Epimedium acuminatum Berberidaceae frontiersin.org

Enzymatic Prenylation Mechanisms and Biosynthetic Precursors

The biosynthesis of this compound is a multi-step process that combines the general flavonoid pathway with a subsequent, specific prenylation reaction. The core structure, quercetin, is synthesized first, followed by the attachment of a prenyl group.

The biosynthetic pathway begins with precursors from the phenylpropanoid pathway, such as phenylalanine or tyrosine. researchgate.net A series of enzymatic reactions leads to the formation of naringenin (B18129) chalcone (B49325), which is then converted to the flavanone (B1672756) naringenin by chalcone isomerase (CHI). researchgate.netphytomorphology.com Naringenin is a key intermediate that can be directed towards various flavonoid classes.

To form quercetin, naringenin undergoes hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Subsequently, flavonoid 3'-hydroxylase (F3'H) adds a hydroxyl group to the B-ring, yielding dihydroquercetin (also known as taxifolin). phytomorphology.commdpi.com Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydroquercetin to form the flavonol quercetin. researchgate.netphytomorphology.com

The crucial final step in the formation of this compound is the attachment of a C5 isoprene (B109036) unit, a dimethylallyl group, to the C-8 position of the quercetin A-ring. tandfonline.com This reaction is an electrophilic substitution catalyzed by a specific aromatic prenyltransferase (PT). researchgate.netnih.gov The prenyl group donor for this reaction is dimethylallyl diphosphate (B83284) (DMAPP), which is supplied by the isoprenoid biosynthesis pathway within the plant cell. researchgate.net The enzyme facilitates the formation of a prenyl carbocation from DMAPP and directs its attachment to the electron-rich C-8 position of the quercetin molecule.

Table 2: Key Enzymes and Precursors in this compound Biosynthesis

Step Precursor(s) Enzyme Product
1 Naringenin Chalcone Chalcone Isomerase (CHI) Naringenin
2 Naringenin Flavanone 3-Hydroxylase (F3H) Dihydrokaempferol
3 Dihydrokaempferol Flavonoid 3'-Hydroxylase (F3'H) Dihydroquercetin
4 Dihydroquercetin Flavonol Synthase (FLS) Quercetin
5 Quercetin, Dimethylallyl Diphosphate (DMAPP) Prenyltransferase (PT) This compound

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic control, involving the regulation of both the flavonoid pathway genes and the specific prenyltransferase gene. The regulation of the general flavonoid pathway is well-studied and is known to be orchestrated by a combination of transcription factors. mdpi.comresearchgate.net

The expression of the structural genes encoding enzymes like chalcone synthase (CHS), CHI, F3H, and FLS is primarily controlled by a transcriptional complex known as the MBW complex. mdpi.comfrontiersin.org This complex consists of transcription factors from three major families:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat (WDR) proteins

These transcription factors work in concert to activate or, in some cases, repress the promoters of flavonoid biosynthetic genes, thereby controlling the flux through the pathway and the amount of quercetin produced. mdpi.commdpi.com The synthesis of these transcription factors is itself regulated by various developmental cues and environmental signals, such as light and plant hormones, allowing the plant to modulate flavonoid production in response to its needs. researchgate.netnih.govnih.gov

The final, specific step of this compound synthesis is dependent on the expression of a suitable prenyltransferase gene. These enzymes are key for creating the vast diversity of prenylated flavonoids. nih.govnih.gov Prenyltransferase genes have been isolated from several plant species, and they often show specificity for both the flavonoid acceptor (like quercetin) and the position of prenylation (C-8). nih.govnih.gov The expression of these genes is also likely under the control of specific regulatory networks, which may be tissue-specific or induced by particular stresses. The development of transgenic plants that express prenyltransferase genes demonstrates the feasibility of engineering the production of specific prenylated polyphenols like this compound in new host plants. tandfonline.comtandfonline.comnii.ac.jp

Chemical Synthesis and Derivatization Strategies for 8 Prenylquercetin Analogues

Total Synthesis Approaches to 8-Prenylquercetin

The total synthesis of this compound allows for the creation of this natural product from simple, commercially available starting materials, providing a route to analogues that are not accessible through semi-synthesis from natural precursors.

One documented total synthesis of 8-prenylflavonoid natural products, including derivatives of this compound, starts with 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde. sioc-journal.cnsioc-journal.cn The synthetic pathway involves several key steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting materials are protected, for instance, using methoxymethyl (MOM) ether protection. sioc-journal.cnsioc-journal.cn

Aldol (B89426) Condensation: The protected acetophenone (B1666503) and benzaldehyde (B42025) undergo an aldol condensation to form a chalcone (B49325) intermediate. sioc-journal.cnsioc-journal.cn

Cyclization and Oxidation: The chalcone is then cyclized, often catalyzed by iodine, and subsequently oxidized to form the flavonoid core. sioc-journal.cnsioc-journal.cn

O-Prenylation: A prenyl group is introduced onto an oxygen atom, typically at the C5-hydroxyl group, to form an O-prenyl ether. sioc-journal.cnsioc-journal.cnacs.org

Claisen Rearrangement: This key step involves the thermal or microwave-promoted rearrangement of the 5-O-prenyl group to the C8 position on the A-ring, yielding the 8-C-prenylflavonoid scaffold. sioc-journal.cnsioc-journal.cnacs.org

Deprotection and Further Modification: Finally, the protecting groups are removed, and further modifications, such as O-methylation, can be performed to yield the target this compound analogue. sioc-journal.cnsioc-journal.cn

A specific synthesis of sericetin, a related 8-prenylflavonol, began with the selective protection of the 7-hydroxy group of a flavonol derived from phloroglucinol. acs.org This was followed by prenylation of the 5-hydroxy group. acs.org A subsequent aromatic Claisen/Cope rearrangement yielded the desired 8-prenylflavonol structure. acs.org

Regioselective Prenylation Methods for Flavonoid Scaffolds

Direct C-prenylation of the flavonoid scaffold is often challenging due to issues with chemoselectivity (C- vs. O-alkylation) and regioselectivity. lookchem.com Therefore, indirect methods involving an initial O-prenylation followed by a rearrangement are more common and controllable.

The Claisen rearrangement of O-prenylflavonoids is a cornerstone for accessing C-prenylated flavonoids, particularly at the C8 position. lookchem.comrsc.org This rsc.orgrsc.org-sigmatropic rearrangement typically yields the para-rearranged product, which corresponds to the C8-prenylated flavonoid. lookchem.com

Several strategies have been developed to control the regioselectivity of this rearrangement:

Catalysis with Acidic Clays (B1170129): Different types of acidic clays can selectively catalyze intramolecular shifts. For instance, Florisil has been shown to exclusively catalyze the nih.govresearchgate.net shift of 5-O-prenylflavonoids to produce 8-C-prenylated flavonoids. lookchem.com In contrast, Montmorillonite K10 promotes a rsc.orgresearchgate.net shift to yield 6-C-prenylated flavonoids. lookchem.com

Lewis Acid Catalysis: Europium(III) catalysts, such as Eu(fod)3, have been used to promote the para-Claisen–Cope rearrangement, favoring the formation of the 8-prenylated product. beilstein-journals.org The addition of sodium bicarbonate (NaHCO3) can further enhance selectivity by inhibiting the formation of ortho-cyclized byproducts. beilstein-journals.org

Microwave-Assisted Rearrangement: Microwave irradiation has been effectively used to promote the Claisen rearrangement of 5-O-prenylflavonoids to form 8-C-prenylflavonoids, often leading to higher yields and shorter reaction times. sioc-journal.cnsioc-journal.cnsolidstatetechnology.us

Friedel-Crafts Alkylation: A single-step catalytic Friedel-Crafts alkylation of unprotected polyphenols, including quercetin (B1663063), using prenyl alcohol has been developed. rsc.org This method can provide good yields of monosubstituted derivatives, with alkylation occurring at the C8 position. rsc.org

Below is a table summarizing various methods for regioselective prenylation.

MethodReagents/CatalystKey FeatureOutcome
Clay-Catalyzed RearrangementFlorisilCatalyzes intramolecular nih.govresearchgate.net shiftExclusive formation of 8-C-prenylated flavonoids lookchem.com
Clay-Catalyzed RearrangementMontmorillonite K10Promotes intramolecular rsc.orgresearchgate.net shiftSelective formation of 6-C-prenylated flavonoids lookchem.com
Lewis Acid-Catalyzed RearrangementEu(fod)₃, NaHCO₃Promotes para-Claisen–Cope rearrangementSelective 8-prenylation beilstein-journals.org
Microwave-Assisted RearrangementMicrowave irradiationAccelerates Claisen rearrangementEfficient synthesis of 8-C-prenylflavonoids sioc-journal.cnsioc-journal.cnsolidstatetechnology.us
Catalytic Friedel-Crafts AlkylationPrenyl alcohol, Fe(OTf)₃Single-step alkylation of unprotected flavonoidGood yields of 8-prenylated quercetin rsc.org

Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies

The synthesis of novel derivatives of this compound is crucial for exploring structure-activity relationships (SAR). Modifications often focus on the hydroxyl groups of the quercetin backbone or the prenyl side chain.

Studies have shown that prenylation can enhance the biological activities of quercetin. For example, the addition of a prenyl group at the C8 position enhances its inhibitory effects on certain kinases involved in inflammatory pathways. nii.ac.jptandfonline.com The synthesis of various derivatives allows for systematic investigation into how different functional groups impact these activities.

Examples of synthesized derivatives include:

Glycosides: New 8-prenylated quercetin glycosides, such as 3′-hydroxylikarisoside C, 3′-hydroxylepimedoside E, and 3′-hydroxyldiphylloside B, have been isolated and characterized from natural sources like Epimedium acuminatum. nih.govfrontiersin.org These compounds feature glycosylation at various positions, most commonly at C3 and C7. nih.govfrontiersin.org

Methyl Ethers: The total synthesis of this compound-3-methylether and this compound-3,7,3',4'-tetramethyl ether has been achieved, allowing for the evaluation of the role of specific hydroxyl groups. sioc-journal.cnsioc-journal.cn

Geranylated Derivatives: In addition to prenylation, geranylation (the addition of a C10 geranyl group) has also been explored. 8-Geranylquercetin has been synthesized and evaluated for its biological activities, such as α-glucosidase inhibition. sci-hub.se

Benzopyran Derivatives: Condensation of this compound derivatives with other molecules, like citral, can lead to complex structures such as benzopyrans, which have shown potent cytotoxic activity. mdpi.com

The table below presents examples of synthesized this compound derivatives and their relevance to SAR studies.

Derivative NameModificationRelevance to SAR
This compound-3-O-β-d-glucopyranosideGlucosylation at C3-OHInvestigating the effect of glycosylation on solubility and bioavailability. nih.gov
This compound-7-O-β-d-glucopyranosideGlucosylation at C7-OHStudying the impact of glycosylation position on biological activity. nih.gov
8-GeranylquercetinReplacement of prenyl with geranyl groupEvaluating the effect of the length of the isoprenoid chain on activity. sci-hub.se
This compound-3-methyletherMethylation of C3-OHAssessing the importance of the C3-hydroxyl group for activity. sioc-journal.cnsioc-journal.cn
Quercetin-5',8-disulfonateSulfonation at C5' and C8Exploring the impact of water-soluble groups on anticancer activity. mdpi.com

Semi-Synthesis and Biocatalytic Approaches to this compound Modifications

Semi-synthetic and biocatalytic methods offer alternative and often more environmentally friendly routes to this compound and its derivatives, starting from readily available natural products like quercetin or rutin (B1680289). researchgate.netsolidstatetechnology.us

Semi-Synthesis: A common semi-synthetic approach involves the direct nuclear prenylation of quercetin. nih.govmdpi.com Using a catalyst such as boron trifluoride etherate (BF₃∙Et₂O) and a prenyl source like prenyl bromide, this compound can be obtained as the major product, alongside other isomers like 6-prenylquercetin and di-prenylated products. nih.govresearchgate.netmdpi.com

Another semi-synthetic route starts from rutin (quercetin-3-O-rutinoside). solidstatetechnology.us This process involves:

Hydrolysis of the glycosidic bond to yield quercetin.

Regioselective protection of hydroxyl groups.

O-prenylation, typically at the C5-OH.

Microwave-assisted Claisen rearrangement to form the C8-prenyl bond.

Deprotection to yield this compound. solidstatetechnology.us

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microbial cells to perform specific chemical transformations. nih.govrsc.org This approach is particularly valuable for modifications like glycosylation, which can be challenging to achieve with regioselectivity through chemical synthesis.

Fungi, such as Mucor hiemalis, have been successfully used to biotransform this compound into more polar, glucosylated metabolites. nih.govnih.govmdpi.com When M. hiemalis is cultured with this compound, it can produce novel glucosides, including:

this compound 7-O-β-d-glucopyranoside nih.gov

this compound 3-O-β-d-glucopyranoside nih.gov

These biocatalytic glucosylation reactions have been shown to significantly improve the water solubility of the parent compound, which may enhance its bioavailability. nih.gov The position of glucosylation is dependent on the structure of the flavonoid and the specific microbial system used. mdpi.comtandfonline.com

Enzymatic prenylation using prenyltransferases is another emerging biocatalytic strategy. tandfonline.com These enzymes can catalyze the direct and often regioselective transfer of a prenyl group from a donor molecule like dimethylallyl diphosphate (B83284) (DMAPP) to the flavonoid scaffold. researchgate.net

Advanced Analytical Methodologies for 8 Prenylquercetin Research

Chromatographic Techniques for Isolation and Purity Assessment in Research Samples

Chromatographic methods are fundamental in the initial stages of 8-Prenylquercetin research, enabling the separation of the compound from complex natural extracts and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Researchers have developed various HPLC methods to effectively separate and quantify this compound. For instance, a reversed-phase HPLC method has been established to simultaneously determine this compound along with other lignans (B1203133) and flavonoids in Sinopodophyllum hexandrum. bjmu.edu.cn This method utilizes a C18 analytical column with a gradient mobile phase of acetonitrile (B52724) and 0.05% phosphoric acid, demonstrating good reproducibility and recovery. bjmu.edu.cn The development of HPLC fingerprinting methods has also been crucial for the quality control of herbal extracts containing this compound. researchgate.netscience.govbohrium.com These fingerprinting techniques, often coupled with diode array detectors (DAD), allow for the identification and comparison of the chemical profiles of different samples. bjmu.edu.cnresearchgate.netscience.gov In one study, HPLC analysis of Sinopodophyllum hexandrum fruits identified 20 common peaks, with 12 being identified, including this compound. researchgate.netscience.govbohrium.com Chiral HPLC has also been employed to separate enantiomers of related prenylated flavonoids, highlighting the versatility of this technique. nih.gov

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetailsReference
ColumnC18 analytical column bjmu.edu.cn
Mobile PhaseAcetonitrile and 0.05% phosphoric acid (gradient) bjmu.edu.cn
Flow Rate1.0 mL/min bjmu.edu.cn
DetectionUV at 290 nm and 370 nm bjmu.edu.cn
Column Temperature35 °C bjmu.edu.cn

Alongside HPLC, other chromatographic techniques like Countercurrent Chromatography (CCC) and flash chromatography are valuable for the isolation of this compound and its derivatives from natural sources. mcmaster.caresearchgate.netscribd.com High-speed counter-current chromatography (HSCCC) has been successfully used to isolate two new prenylated flavonoids from the fruits of Sinopodophyllum emodi. researchgate.net In this process, a two-phase solvent system of n-hexane–ethyl acetate–methanol–water was optimized for the separation. researchgate.netresearchgate.net Flash column chromatography is often used as a preliminary separation step to enrich fractions containing the target compounds before further purification by more refined techniques like HPLC. mcmaster.cascribd.com For example, an orange oil containing a derivative was isolated via flash column chromatography with a gradient elution of EtOAc/Hex. mcmaster.ca These methods are particularly useful for processing larger quantities of crude extract to obtain sufficient amounts of purified compounds for subsequent structural and biological studies. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, its metabolites, and derivatives, providing detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) techniques, is a powerful tool for the unambiguous structural determination of this compound and its derivatives. nih.govresearchgate.netmuni.cz For instance, the structure of this compound-3-methyl ether was elucidated using 1H NMR. nih.gov The position of the prenyl group at C-8 is often confirmed by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between the protons of the prenyl moiety and the carbons of the flavonoid skeleton. nih.gov NMR is also crucial for identifying metabolites of this compound. In a study on the microbial transformation of prenylquercetins, NMR data were used to elucidate the structures of novel glucosylated metabolites. nih.gov The attachment of a sugar moiety can be confirmed by the appearance of additional proton and carbon signals in the NMR spectra. researchgate.netnih.gov

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques, is essential for the sensitive identification and quantification of this compound in complex biological samples. researchgate.netnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound and its derivatives. nih.gov For example, the molecular formula of a related compound was determined by its molecular ion peak in HRESIMS. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which can help differentiate between isomers. researchgate.net In studies investigating the metabolism of prenylated flavonoids, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been used to identify various metabolites in biological matrices. researchgate.net The fragmentation pathways observed in the mass spectra can reveal the positions of substituents on the flavonoid core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Hyphenated Techniques for Comprehensive Profile Analysis

The combination of chromatographic separation with spectroscopic detection, known as hyphenated techniques, offers a powerful approach for the comprehensive analysis of this compound and related compounds in complex mixtures. Techniques such as HPLC-DAD-ESI-IT-TOF-MSⁿ (High-Performance Liquid Chromatography with Diode Array Detector coupled with Electrospray Ionization Ion Trap Time-of-Flight Multistage Mass Spectrometry) have been established to profile and identify metabolites of prenylated flavonoids. researchgate.net This approach allows for the simultaneous acquisition of chromatographic data (retention time), UV-Vis spectra, and mass spectrometric information (molecular weight and fragmentation patterns), providing a high degree of confidence in compound identification. researchgate.net Another powerful hyphenated technique is LC-SPE-NMR, which combines liquid chromatography with solid-phase extraction and NMR spectroscopy, enabling the structural elucidation of compounds directly from complex mixtures. researchgate.net The use of Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has also been reported for the investigation of chemical components in plant extracts containing this compound. nih.govresearcher.life These advanced hyphenated methods are invaluable for metabolomic studies and for the discovery of new natural products.

Molecular and Cellular Mechanisms of Action of 8 Prenylquercetin

Modulation of Intracellular Signaling Pathways

8-Prenylquercetin exerts significant influence over several intracellular signaling cascades that are central to cellular processes like inflammation, proliferation, and antioxidant defense.

Regulation of Kinase Cascades (e.g., MAPK, PI3K/Akt)

Research has shown that this compound is a potent modulator of the mitogen-activated protein kinase (MAPK) signaling pathways. tandfonline.com In studies using mouse macrophage cells, this compound demonstrated a stronger inhibitory effect on the lipopolysaccharide (LPS)-induced phosphorylation of key MAPK cascade proteins than quercetin (B1663063). tandfonline.comnih.gov Specifically, it directly targets and inhibits SEK1-JNK1/2 (stress-activated protein kinase/Jun-N-terminal kinase) and MEK1-ERK1/2 (MAPK/ERK kinase/extracellular signal-regulated kinase). nih.govresearchgate.net Molecular docking studies suggest that this interaction involves the formation of hydrogen bonds between the hydroxyl groups of this compound and amino acid residues of these protein kinases. core.ac.ukresearchgate.net This targeted inhibition of MAPK pathways is a key mechanism behind the compound's anti-inflammatory effects. nih.govresearchgate.net

While direct studies on this compound's effect on the PI3K/Akt pathway are emerging, evidence from related compounds and its parent molecule, quercetin, suggests a potential role. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and flavonoids are known to modulate it. mdpi.com For instance, 8-prenylnaringenin (B1664708), another prenylated flavonoid, has been shown to activate the Akt phosphorylation pathway. researchgate.net Given that this compound shows enhanced cellular uptake compared to quercetin, it is hypothesized to have a potentially greater effect on pathways like PI3K/Akt that influence glucose metabolism and cell survival. researchgate.net Quercetin itself has been found to protect neurons by modulating the PI3K/Akt/GSK3β signaling pathway. nih.govplos.org

Table 1: Effect of this compound on Kinase Signaling Pathways

Signaling Pathway Target Protein Observed Effect Reference
MAPK SEK1-JNK1/2 Direct binding and inhibition of phosphorylation. researchgate.net, tandfonline.com, nih.gov
MAPK MEK1-ERK1/2 Direct binding and inhibition of phosphorylation. researchgate.net, tandfonline.com, nih.gov
PI3K/Akt Akt Potential for activation, as seen with related compounds. researchgate.net

Nuclear Factor Kappa B (NF-κB) Pathway Interactions

The Nuclear Factor Kappa B (NF-κB) pathway is a primary regulator of inflammatory gene expression. The anti-inflammatory properties of this compound are linked to its ability to interfere with this pathway. researchgate.net Although some studies attribute the anti-inflammatory effects of related compounds to the inhibition of NF-κB activation, the precise mechanism for this compound is still under detailed investigation. core.ac.ukresearchgate.net Its parent compound, quercetin, has been shown to modulate inflammation by influencing the TLR4/NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov The inhibition of the MAPK pathway by this compound is also relevant, as MAPK signaling can act upstream to activate NF-κB. researchgate.net By suppressing MAPK activation, this compound can indirectly inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes like iNOS and COX-2. nih.govresearchgate.net

Nrf2/ARE Pathway Activation and Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. mdpi.com Upon activation by antioxidants or electrophiles, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of numerous cytoprotective genes, including those for antioxidant and phase 2 detoxifying enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases. mdpi.commdpi.com Flavonoids are well-known activators of this pathway. mdpi.com While direct studies extensively detailing this compound's role in Nrf2 activation are ongoing, its recognized antioxidant activities strongly suggest it functions as an activator of this protective pathway. core.ac.uknii.ac.jp The activation of the Nrf2/ARE pathway is a plausible mechanism for the antioxidant effects attributed to prenylated flavonoids. scispace.com

Receptor Binding and Agonistic/Antagonistic Activities

This compound's molecular structure allows it to bind to specific cellular receptors and enzymes, leading to significant physiological effects, notably as a phytoestrogen and an enzyme inhibitor.

Estrogen Receptor (ERα and ERβ) Interactions and Phytoestrogenic Effects

Prenylated flavonoids are recognized as potent phytoestrogens, with the ability to act as selective estrogen receptor modulators (SERMs). tandfonline.com The position of the prenyl group on the flavonoid skeleton is crucial for determining the binding affinity and selectivity for the two main estrogen receptor subtypes, ERα and ERβ. tandfonline.comresearchgate.net

Studies on various prenylated flavonoids indicate that those with a prenyl group at the C8 position, such as this compound, exhibit increased estrogenic activity. researchgate.net Specifically, C8-prenylated flavonoids that also possess an unsaturated C2-C3 bond in their structure (a feature of this compound) show increased potency and selectivity for ERβ. researchgate.net Activation of ERβ is often associated with beneficial, anti-proliferative effects, in contrast to ERα activation which is linked to the proliferative effects of estrogen. nih.gov This makes this compound and similar compounds subjects of interest for their potential as safer alternatives in hormone-related therapies. researchgate.netnih.gov

Biological Activities of 8 Prenylquercetin in Pre Clinical Research Models

Anti-inflammatory Activities and Immunomodulation

8-Prenylquercetin (PQ) has demonstrated significant anti-inflammatory effects that are notably more potent than those of its non-prenylated counterpart, quercetin (B1663063) (Q). nih.govunife.itnih.gov This enhanced activity is attributed to its ability to modulate key inflammatory pathways and mediators.

Cytokine Production Modulation in In Vitro Models

In cellular models of inflammation, this compound has shown a superior capacity to inhibit the production of a wide array of pro-inflammatory cytokines. nih.gov A key study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells revealed that PQ exerted a stronger inhibitory effect on the production of numerous cytokines compared to quercetin. nih.govunife.itcymitquimica.com

This modulation of cytokine release is a cornerstone of its anti-inflammatory action. The compound was found to suppress the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade responsible for producing nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively. nih.govunife.it The molecular mechanism for this activity involves the direct targeting of specific signaling cascades; research indicates that PQ does not compete with LPS for Toll-like receptor 4 (TLR4) binding, but instead inhibits the SEK1-JNK1/2 and MEK1-ERK1/2 pathways. nih.govcymitquimica.com

The table below summarizes the inhibitory effects of this compound on various cytokines in LPS-stimulated RAW264.7 cells, underscoring its broad-spectrum immunomodulatory potential.

Cytokine/MediatorModel SystemObserved EffectCitation
iNOS, COX-2, NO, PGE2LPS-stimulated RAW264.7 cellsStronger inhibition by this compound compared to Quercetin. nih.govunife.it
12 Cytokines (including IL-6)LPS-stimulated RAW264.7 cellsStronger inhibition by this compound compared to Quercetin. nih.govplos.org
IL-6LPS-induced mouse paw edema modelPretreatment with this compound lowered serum IL-6 concentration. nih.gov

Leukocyte Adhesion and Migration Inhibition in Cellular Systems

The recruitment of leukocytes to a site of inflammation is a critical step in the inflammatory response, involving the adhesion of leukocytes to the vascular endothelium and their subsequent migration into the tissue. jbclinpharm.orgplos.org This process is mediated by the expression of adhesion molecules on the surface of endothelial cells, such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. jbclinpharm.orgfrontiersin.org

While direct studies on the effect of this compound on leukocyte adhesion and migration are limited, the anti-inflammatory properties of its parent compound, quercetin, are well-documented in this context. Quercetin has been shown to inhibit the cytokine-induced expression of VCAM-1, ICAM-1, and E-selectin in cultured human umbilical vein endothelial cells. nih.gov It has also been found to suppress LPS-induced adhesion molecule expression in human aortic endothelial cells. nih.gov These effects contribute to a reduction in the adhesion of leukocytes to the endothelium, a key initiating event in inflammation.

Given that this compound consistently exhibits stronger anti-inflammatory activity than quercetin, it is plausible that it may also have a more potent inhibitory effect on leukocyte adhesion and migration. nih.govnih.gov However, further specific research is required to confirm the direct effects and mechanisms of this compound on the expression of adhesion molecules and the functional processes of leukocyte adhesion and transmigration.

Antioxidant and Free Radical Scavenging Capabilities in Biological Systems

The structural characteristics of flavonoids, particularly the presence and position of hydroxyl groups, confer significant antioxidant and free radical scavenging abilities. researchgate.net The addition of a prenyl group to quercetin is believed to enhance these properties. researchgate.netnih.gov

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced during normal metabolic processes and their overproduction during inflammatory states leads to oxidative stress, causing damage to lipids, proteins, and DNA. frontiersin.orgnih.gov Antioxidants mitigate this damage by neutralizing these reactive species. indexcopernicus.commdpi.com

Quercetin is recognized as a powerful scavenger of both ROS and RNS. plos.orgur.edu.pl Studies on structurally related prenylated flavonoids suggest that the prenyl group can enhance these scavenging activities. For instance, certain prenylated flavonoids have demonstrated potent scavenging of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, with IC50 values below 10 µM. jbclinpharm.org Interestingly, these same compounds were found to be inactive against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, indicating a selective scavenging activity. jbclinpharm.org In studies comparing quercetin with its galloyl-glycoside derivatives, the derivatives showed stronger scavenging of DPPH radicals and greater inhibition of superoxide (B77818) and peroxynitrite (ONOO−) production in stimulated macrophages. unimi.it

While direct and comprehensive quantitative data for this compound across all standard antioxidant assays (e.g., ORAC, DPPH, ABTS) is not extensively detailed in the available literature, the existing evidence from related compounds strongly supports its potent capacity to scavenge ROS and RNS. unimi.itmdpi.com

Lipid Peroxidation Inhibition in Cell-Free and Cellular Assays

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method used to measure the products of lipid peroxidation, such as malondialdehyde (MDA). unife.it

Flavonoids are known to be effective inhibitors of lipid peroxidation. ur.edu.pl For example, quercetin can inhibit the oxidative modification of low-density lipoproteins (LDL) by macrophages, a key process in the development of atherosclerosis. ur.edu.pl Research on other prenylated flavonoids, such as those derived from naringenin (B18129), confirms their ability to inhibit LDL oxidation as measured by the TBARS assay. However, it was noted that chalcones were more effective in this specific assay. It has also been suggested that the prenylation of flavonoids does not significantly alter their ability to inhibit peroxynitrite-mediated lipid peroxidation.

Anticancer Potential in In Vitro and Animal Xenograft Models

The potential of flavonoids as anticancer agents has been a subject of intense research, with studies focusing on their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. nih.gov The anticancer properties of quercetin are well-established across numerous cancer cell lines and in vivo models. nih.govnih.govplos.org Research into this compound suggests it may also possess these activities, potentially with greater efficacy due to its prenyl group. researchgate.netcymitquimica.com

While comprehensive studies detailing the cytotoxic profile of this compound across a wide range of cancer cell lines are still emerging, research on related prenylated flavonoids provides insight into the potential of this chemical class. For example, other prenylated flavonoids have been shown to inhibit the proliferation of various human cancer cells effectively. nih.gov Some studies have also indicated that prenylated flavonoids can induce apoptosis in cultured cancer cells. researchgate.net

The table below summarizes the in vitro anti-proliferative effects of closely related prenylated flavonoids.

CompoundCancer Cell LineModel TypeIC50 Value (µM)Citation
8-Prenylnaringenin (B1664708) PC-3Human Prostate Cancer33.5 nih.gov
DU145Human Prostate Cancer43.1 nih.gov
6-Prenylnaringenin PC-3Human Prostate Cancer18.4 nih.gov
Xanthohumol DU145Human Prostate Cancer12.3 nih.gov
PC-3Human Prostate Cancer13.2 nih.gov

Despite these promising in vitro findings for related compounds, there is a notable lack of published studies investigating the effects of this compound in animal xenograft models. Such studies are crucial for evaluating in vivo efficacy and antitumor effects in a more complex biological system. plos.org Therefore, while the in vitro evidence for the broader class of prenylated flavonoids is encouraging, the specific anticancer potential of this compound in vivo remains to be determined through future research.

Inhibition of Cell Proliferation and Colony Formation

While extensive research on this compound's direct impact on cell proliferation is still emerging, the broader class of prenylated flavonoids has demonstrated significant biological action. For instance, prenylated flavonoids from hops, which are structurally related to this compound, have shown stronger cytotoxic effects in human colorectal cancer cell lines than their parent compounds. mdpi.com The anti-proliferative activity of these compounds appears to be selective for cancer cells. mdpi.com In one study, the downregulation of GSTA1 mRNA expression by various prenylflavonoids in proliferating CaCo-2 colorectal cancer cells was seen as a positive indicator for the suppression of cancer cell proliferation. mdpi.com

Induction of Apoptosis and Autophagy in Cancer Cell Lines

The capacity of prenylated flavonoids to induce programmed cell death (apoptosis) has been noted in pre-clinical models. For example, isoprenylated flavonoids have been shown to induce apoptosis in neuroblastoma cells. ur.edu.pl Although direct studies on this compound are limited, network pharmacology predictions have identified it as a potential anti-tumor agent with likely involvement in apoptotic pathways. nih.govresearcher.life The mechanism for related compounds often involves the activation of caspases, key enzymes in the apoptotic process. researchgate.net For instance, the compound kazinol C, another prenylated flavonoid, was found to induce apoptosis in colon cancer cells by activating AMPK phosphorylation. semanticscholar.org The modulation of autophagy, a cellular degradation process, is another mechanism by which flavonoids exert their anti-cancer effects. sci-hub.se However, the specific pathways through which this compound induces apoptosis and autophagy in various cancer cell lines require more direct investigation.

Anti-Angiogenic Effects in Pre-clinical Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Network pharmacology analysis has suggested that the anti-tumor effects of this compound may involve the inhibition of tumor angiogenesis. nih.gov This is supported by findings that vascular endothelial growth factor (VEGF) is a target for related compounds, and its inhibition can disrupt the blood supply to tumors. nih.gov Pre-clinical research on other prenylated flavonoids has demonstrated anti-angiogenic activity. For example, xanthohumol, a prenylated chalcone (B49325), was shown to prevent angiogenesis in pancreatic adenocarcinoma cell lines by inhibiting the activation of nuclear factor-κB (NF-κB) and reducing the production of angiogenic factors. researchgate.net Direct experimental validation of this compound's anti-angiogenic effects and the specific mechanisms involved are areas for further research.

Metastasis Inhibition Mechanisms in Animal Models

The spread of cancer cells to distant organs, or metastasis, is a major cause of mortality. Pre-clinical evidence on the direct effects of this compound on metastasis in animal models is not yet widely available in the reviewed literature. However, related studies on the molecular targets of this compound suggest potential anti-metastatic activity. For instance, CTNNB1 (Catenin Beta 1), which is highly expressed in some cancers and linked to tumor invasion and metastasis, has been identified as a potential target of compounds found in the same plant source as this compound. nih.gov Another target, ESR1, is associated with the adhesion and migration of tumor cells. nih.gov These predictive findings point toward a potential role for this compound in inhibiting metastasis, though this requires confirmation through in vivo animal studies.

Neuroprotective Effects in Experimental Models of Neurological Disorders

Flavonoids are recognized for their antioxidant properties, which may play a significant role in protecting neurons from damage, a critical consideration in various disease models. ur.edu.pl Nerve cells are particularly vulnerable to oxidative stress, and the ability of compounds to counteract this can prevent neuronal death. ur.edu.plscribd.com

Attenuation of Neuroinflammation

Neuroinflammation is a key process in the development of many neurological disorders. Pre-clinical studies have shown that this compound possesses stronger anti-inflammatory properties than its parent compound, quercetin. ur.edu.plmdpi.comresearchgate.net In a study using a mouse macrophage-like cell model (RAW264.7), this compound demonstrated a more potent anti-inflammatory effect than quercetin. researchgate.net The mechanism for this enhanced activity involves the inhibition of pro-inflammatory mediators. mdpi.com This suggests that this compound could be effective in reducing neuroinflammation, a contributing factor to neuronal damage in neurodegenerative diseases. mdpi.comscience.gov

The table below summarizes the comparative anti-inflammatory effects observed in a cell model.

CompoundCell ModelObserved EffectReference
This compoundRAW264.7 (macrophage-like)Stronger inhibition of inflammatory mediators compared to Quercetin. researchgate.net
QuercetinRAW264.7 (macrophage-like)Inhibition of inflammatory mediators. researchgate.net

Protection Against Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a major contributor to neuronal cell death in various neurological conditions. The chemical structure of flavonoids, including the presence of hydroxyl groups, allows them to scavenge free radicals and mitigate oxidative stress. ur.edu.pl The prenylation of quercetin to form this compound is believed to enhance its biological activities, including its antioxidant capacity. mdpi.com Research on related compounds has shown that they can protect neurons against oxidative stress induced by agents like hydrogen peroxide. scribd.com While direct studies on this compound are limited, its recognized antioxidant properties and its ability to act as a free radical scavenger suggest a protective role against oxidative stress-induced neuronal damage. ur.edu.pl

The table below details the findings on the potential neuroprotective mechanisms.

ActivityFindingImplication for NeuroprotectionReference(s)
Anti-inflammatoryThis compound has stronger anti-inflammatory activity than quercetin in cell models.May reduce neuroinflammation associated with neurodegenerative diseases. ur.edu.plmdpi.comresearchgate.net
AntioxidantThe flavonoid structure allows for scavenging of free radicals, preventing oxidative stress.May protect neurons from oxidative damage, which is implicated in neuronal death. ur.edu.plscribd.com

Modulation of Neurotransmitter Systems

Pre-clinical research suggests that flavonoids, a broad class of plant-derived compounds, may exert effects on the central nervous system by interacting with various neurotransmitter systems. nih.gov These interactions can include the modulation of serotonergic, dopaminergic, and noradrenergic pathways, which are crucial for regulating mood and cognitive function. nih.gov Some flavonoids have been shown to influence the activity of enzymes like monoamine oxidase, which is involved in the breakdown of these neurotransmitters. nih.gov Furthermore, the neuroprotective effects of some flavonoids have been linked to their ability to activate neurotrophic factors such as brain-derived neurotrophic factor (BDNF). nih.gov While the parent compound, quercetin, has been studied for its potential interactions with neurotransmitter receptors like the M1 muscarinic acetylcholine (B1216132) receptor, specific research on this compound's direct modulation of neurotransmitter systems is an area of ongoing investigation. nih.gov

Osteogenic and Bone Homeostasis Modulation in In Vitro and Animal Models

The potential for this compound to influence bone health has been explored in various pre-clinical models, focusing on its effects on bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts).

Osteoblast Differentiation and Mineralization Enhancement

In vitro studies have indicated that certain prenylated flavonoids can promote osteoblast differentiation and function. For instance, 8-prenylnaringenin, a structurally related compound, has been shown to have a stronger effect on osteoblast differentiation and osteogenic function in cultured rat calvarial osteoblasts compared to its non-prenylated counterpart, naringenin. tandfonline.com Research on other flavonoids has demonstrated the ability to increase alkaline phosphatase (ALP) activity, a key marker of early osteoblast differentiation. nih.govgoogle.com Furthermore, these compounds have been observed to enhance the formation of mineralized nodules, a critical step in bone formation. nih.govgoogle.com The underlying mechanisms for these effects are thought to involve the activation of key signaling pathways in osteoblasts, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which in turn activates transcription factors like Runx2, a master regulator of osteoblast differentiation. frontiersin.org

Table 1: Effects of Prenylated Flavonoids on Osteoblast Activity in In Vitro Models

CompoundModel SystemObserved EffectsKey Markers/PathwaysReference
8-PrenylnaringeninRat Calvarial OsteoblastsEnhanced osteoblast differentiation and osteogenic function- tandfonline.com
8-PrenylnaringeninMC3T3-E1 Osteoblast-like CellsIncreased ALP activity and mineralized nodule formationAlkaline Phosphatase (ALP) nih.gov
Various FlavonoidsOsteoblast CulturesPromising osteogenic activityAlkaline Phosphatase (ALP) expression, Mineralization google.com
8-Prenylkaempferol-Accelerated osteoblast maturationBone morphogenetic protein-2 (BMP-2)/p38 pathway, Runx2 activation frontiersin.org

Osteoclastogenesis Inhibition

Concurrent with promoting bone formation, certain prenylated flavonoids have demonstrated the ability to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption. For example, 8-prenylnaringenin has been found to inhibit the differentiation of RAW264.7 cells into osteoclasts and reduce the area of bone resorption. nih.gov This inhibitory effect is partly attributed to the modulation of the RANKL/OPG signaling pathway, a critical regulator of osteoclast formation. nih.gov Specifically, compounds like 8-prenylnaringenin can decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts while increasing the expression of osteoprotegerin (OPG), a decoy receptor for RANKL. nih.gov Other prenylated flavonoids, such as xanthohumol, have been shown to disrupt the interaction between RANK and TRAF6, leading to the inhibition of downstream signaling pathways like NF-κB, which are essential for osteoclastogenesis. nih.gov

Table 2: Effects of Prenylated Flavonoids on Osteoclast Activity

CompoundModel SystemObserved EffectsKey Mechanisms/PathwaysReference
8-PrenylnaringeninRAW264.7 Macrophage-like CellsInhibited differentiation into osteoclasts, reduced bone resorptionDecreased RANKL expression, Increased OPG expression nih.gov
XanthohumolMouse and Human Cells, Animal ModelsInhibited osteoclast differentiation, formation, and bone resorptionDisruption of RANK-TRAF6 association, Inhibition of NF-κB signaling nih.gov

Cardiovascular Protective Effects in Animal Models

The potential cardiovascular benefits of flavonoids, including quercetin and its derivatives, have been investigated in various animal models, with a focus on their impact on endothelial function and the mechanisms underlying atherosclerosis.

Endothelial Function Modulation

The vascular endothelium plays a crucial role in maintaining cardiovascular health, and its dysfunction is an early event in the development of atherosclerosis. Quercetin, the parent compound of this compound, has been shown to protect endothelial cells. mdpi.comfortunejournals.com It can modulate signaling pathways within these cells, such as inhibiting the phosphorylation of caveolin-1, which is involved in regulating vascular permeability. nih.gov Furthermore, quercetin and other flavonoids are known to induce vasodilation, which helps to regulate blood pressure and improve blood flow. accscience.com Some studies suggest that quercetin can increase the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a key molecule in vasodilation. nih.gov

Anti-atherosclerotic Mechanisms

Atherosclerosis is a complex disease characterized by the buildup of plaques in the arteries. Pre-clinical studies suggest that quercetin and its derivatives may have anti-atherosclerotic properties. mdpi.comfortunejournals.com One of the proposed mechanisms is the inhibition of inflammatory processes within the arterial wall. nih.gov Quercetin has been found to reduce the expression of adhesion molecules on endothelial cells, which are responsible for the recruitment of immune cells that contribute to plaque formation. nih.gov Additionally, in animal models of atherosclerosis, quercetin administration has been associated with a reduction in the size of atherosclerotic plaques. d-nb.info This effect may be linked to its ability to modulate lipid metabolism and reduce oxidative stress, key factors in the progression of atherosclerosis. mdpi.com

Table 3: Cardiovascular Protective Effects of Quercetin and Related Flavonoids in Animal Models

Compound/ExtractAnimal ModelObserved EffectsProposed MechanismsReference
QuercetinApoE-/- mice on a high-fat dietAttenuated atherosclerosis progressionReduced oxidative stress, suppressed macrophage pyroptosis mmu.ac.uk
QuercetinApoE-/- mice on a flavonoid-deficient dietAbrogated diet-induced lesion formation- d-nb.info
QuercetinApoE-/- mice on a high-fat dietInhibited formation of atherosclerotic plaqueProtected vascular endothelial cells, inhibited inflammatory cytokine expression fortunejournals.com

Structure Activity Relationship Sar Studies of 8 Prenylquercetin and Its Analogues

Role of the Prenyl Moiety in Biological Activity and Target Selectivity

The addition of a prenyl group to the quercetin (B1663063) backbone is a key structural modification that significantly enhances its biological activity and influences its interaction with cellular targets. cymitquimica.comnih.gov This lipophilic side chain alters the physicochemical properties of the molecule, leading to improved bioactivity. cymitquimica.comur.edu.pl

The position of the prenyl group on the flavonoid skeleton is critical for its biological function and target selectivity. In 8-Prenylquercetin, the prenyl group is attached at the C-8 position of the A-ring. This specific placement has been shown to enhance various pharmacological activities. For example, 8-PQ demonstrates stronger anti-inflammatory effects compared to quercetin. ur.edu.pl This is attributed to its enhanced ability to inhibit key inflammatory pathways, such as the SEK1-JNK1/2 and MEK1-ERK1/2 pathways. tandfonline.comtandfonline.com The prenyl group at the 8-position appears to facilitate a stronger interaction with these protein kinases. tandfonline.com

Furthermore, the prenyl moiety can influence the selectivity of flavonoids for specific receptors. For instance, in the case of isoflavones, the position of the prenyl substituent can alter the affinity for estrogen receptor α (ERα) or ERβ. tandfonline.com While this has been more extensively studied in other prenylated flavonoids like 8-prenylnaringenin (B1664708), it highlights the principle that the prenyl group can direct the molecule to specific biological targets. tandfonline.com The increased lipophilicity and the specific steric and electronic contributions of the prenyl group at the C-8 position are thus crucial determinants of the enhanced and selective biological activities of this compound.

Influence of Hydroxylation Patterns on Pharmacological Effects

The number and arrangement of hydroxyl (-OH) groups on the flavonoid core of this compound are fundamental to its pharmacological effects. The specific hydroxylation pattern of quercetin, with hydroxyl groups at positions 3, 5, 7, 3', and 4', is a major contributor to its well-documented antioxidant and enzyme-inhibiting properties.

The catechol structure (two adjacent hydroxyl groups) on the B-ring, specifically at the 3' and 4' positions, is a critical feature for the antioxidant activity of flavonoids. This arrangement is highly effective at scavenging free radicals and chelating metal ions, thereby reducing oxidative stress. Any alteration to this pattern can significantly impact this activity. For example, the methylation of the 4'-hydroxyl group or the introduction of a hydroxyl group at the 3'-position of the B-ring in some 8-prenylated flavonols has been shown to decrease their biological activity in promoting testosterone (B1683101) production. frontiersin.org

Furthermore, studies on other flavonoids have shown that the presence and position of hydroxyl groups are critical for various biological activities, including anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. For instance, hydroxyl groups at positions C-5, C-7, and C-4′ are considered basic requirements for this activity in flavanones and flavanonols. mdpi.com While this specific activity has not been extensively detailed for this compound, it underscores the general importance of the hydroxylation pattern for the pharmacological profile of flavonoids.

Impact of Glycosylation and Other Substitutions on Bioactivity

Glycosylation, the attachment of a sugar moiety to the flavonoid structure, is another significant modification that can profoundly influence the bioactivity of this compound and its analogues. This process can alter the compound's water solubility, stability, and bioavailability. nih.govnih.gov

Generally, glycosylation increases the water solubility of flavonoids, which can enhance their absorption in the small intestine. nih.gov For example, microbial transformation of prenylquercetins has been shown to produce glucosylated derivatives with improved water solubility. nih.govnih.gov The position of glycosylation is crucial; for instance, the fungus Mucor hiemalis can glycosylate this compound at the 7-O-position. nih.gov The number of sugar units also affects solubility, with the addition of more glucose units leading to greater solubility. nih.gov

However, the impact of glycosylation on biological activity can be complex. While increased solubility can be advantageous, the addition of a bulky sugar group can sometimes hinder the interaction of the flavonoid with its target enzyme or receptor. mdpi.com For example, in some cases, the presence of a large polar sugar moiety conjugated with a prenylated flavonoid has been shown to decrease its inhibitory activity compared to the aglycone. mdpi.com

A study on 8-prenylated quercetin glycosides from Epimedium acuminatum revealed that these compounds had lower testosterone production-promoting activities compared to some other related flavonols, suggesting that the glycosylation at specific positions (C-3 and C-7) influenced this particular biological effect. frontiersin.org

Other substitutions on the flavonoid skeleton can also modulate bioactivity. For instance, methylation of hydroxyl groups can alter the lipophilicity and electronic properties of the molecule, which in turn affects its biological activity. frontiersin.org The presence of other types of side chains, such as geranyl groups, which are longer than prenyl groups, has also been explored. In some cases, geranylation has been found to result in even more potent biological effects than prenylation. sci-hub.seacs.org

Table 1: Effect of Glycosylation on this compound Analogues
CompoundModificationEffect on SolubilityEffect on a Specific Biological ActivityReference
This compound 7-O-β-d-glucopyranosideGlycosylation at 7-OHIncreased- nih.gov
This compound glycosides (from Epimedium acuminatum)Glycosylation at C-3 and C-7-Lower testosterone production-promoting activity compared to certain related flavonols frontiersin.org

Computational Approaches and Molecular Docking in SAR Elucidation

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the structure-activity relationships of this compound and its analogues at the molecular level. researchgate.netsciopen.com These in silico techniques allow researchers to predict and visualize how these compounds interact with their biological targets, such as enzymes and receptors.

Molecular docking simulations can model the binding of this compound to the active site of a target protein. These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory activity. For example, docking studies have been used to compare the binding of this compound and its parent compound, quercetin, to protein kinases involved in inflammatory pathways, such as MKK4 (SEK1) and MEK1. researchgate.net These studies have shown that this compound can form stronger interactions with these kinases, which helps to explain its enhanced anti-inflammatory effects. tandfonline.comresearchgate.net The models can pinpoint specific amino acid residues in the binding pocket that are crucial for the interaction, providing a rationale for the observed biological activity. researchgate.net

These computational approaches can also be used to predict the potential targets of a compound. By docking a molecule against a library of protein structures, it is possible to identify potential binding partners and thus new pharmacological activities. This can guide further experimental research and accelerate the drug discovery process.

Furthermore, molecular modeling can aid in the rational design of new analogues with improved activity. By understanding the key structural features required for binding to a specific target, researchers can propose modifications to the this compound scaffold that are likely to enhance its potency or selectivity. For instance, if a docking study reveals that a particular hydroxyl group is essential for a hydrogen bond with the target protein, this information can be used to ensure that this group is retained in any new synthetic analogues.

Table 2: Molecular Docking Studies of this compound
Target ProteinKey Findings from DockingImplication for Biological ActivityReference
MKK4 (SEK1)This compound showed a stronger interaction than quercetin.Enhanced inhibition of the SEK1-JNK1/2 signaling pathway, leading to stronger anti-inflammatory effects. tandfonline.comresearchgate.net
MEK1This compound demonstrated a stronger interaction compared to quercetin.Potent inhibition of the MEK1-ERK1/2 signaling pathway, contributing to its anti-inflammatory properties. tandfonline.comresearchgate.net
TLR4This compound and quercetin dock in a different domain of the TLR4-MD2 complex than LPS.The anti-inflammatory mechanism is not through competitive binding with LPS to TLR4. researchgate.net

Pharmacokinetics and Biotransformation Studies of 8 Prenylquercetin in Pre Clinical Models

In Vitro Absorption and Permeability Studies (e.g., Caco-2 Cell Models)

In vitro studies utilizing Caco-2 cell monolayers, a widely accepted model for predicting human intestinal absorption, have provided valuable insights into the absorption and permeability characteristics of 8-prenylquercetin (8-PQ). Research has demonstrated that the addition of a prenyl group to the quercetin (B1663063) structure significantly enhances its lipophilicity, leading to increased cellular uptake in Caco-2 cells compared to its parent compound, quercetin. mdpi.comresearchgate.netresearchgate.net This increased uptake is attributed to a higher affinity for semi-permeable membranes. mdpi.com

However, despite the enhanced cellular uptake, the efflux of 8-PQ from the apical (intestinal lumen) to the basolateral (bloodstream) side of the Caco-2 cell monolayer is markedly lower than that of quercetin. researchgate.netresearchgate.net One study reported that the efflux of 8-PQ to the basolateral side was less than 15% of that observed for quercetin, suggesting that the prenyl group attenuates the transport of the compound from the intestine into systemic circulation. researchgate.net This finding indicates that while 8-PQ is readily taken up by intestinal cells, its subsequent transfer into the bloodstream is limited. The high lipophilicity of prenylated flavonoids like 8-PQ can also present challenges in in vitro permeability assays due to non-specific binding to plastic surfaces. wur.nl

Table 1: Permeability of this compound (PQ) and Quercetin (Q) in Caco-2 Cells This table summarizes the comparative permeability of this compound and Quercetin in the Caco-2 cell model.

Compound Cellular Uptake Efflux to Basolateral Side Reference
This compound (PQ) Significantly enhanced compared to Q <15% of that of Q researchgate.net
Quercetin (Q) Lower than PQ Higher than PQ researchgate.net

Distribution Profiles in Animal Tissues and Organs

Pre-clinical animal studies have revealed that the addition of a prenyl group to quercetin significantly influences its tissue distribution. Following long-term feeding in mice, this compound and its O-methylated metabolite (MePQ) accumulate in the liver and kidneys at substantially higher concentrations than quercetin and its methylated form. researchgate.netresearchgate.net Specifically, the accumulation of 8-PQ was reported to be 3400% higher in the liver and 385% higher in the kidney compared to quercetin. researchgate.net The accumulation of MePQ was even more pronounced, at 7570% in the liver and 736% in the kidney. researchgate.net

This enhanced tissue accumulation suggests that prenylation interferes with the elimination of the flavonoid from tissues. researchgate.nettandfonline.comtandfonline.com Despite lower absorption from the intestine, the increased lipophilicity of 8-PQ likely contributes to its greater retention in tissues. tandfonline.comtandfonline.comffhdj.com It has also been suggested that prenylflavonoids, including this compound, may accumulate in the gastrointestinal mucosa. nih.gov

Table 2: Tissue Accumulation of this compound (PQ) and Quercetin (Q) in Mice This table illustrates the comparative accumulation of this compound and Quercetin in different organs of mice after 18 days of feeding.

Compound Liver Accumulation (vs. Q) Kidney Accumulation (vs. Q) Reference
This compound (PQ) 3400% 385% researchgate.net
O-methylated PQ (MePQ) 7570% 736% researchgate.net

Metabolic Pathways and Metabolite Identification in Animal Models

The biotransformation of this compound in pre-clinical models involves both Phase I and Phase II metabolic reactions, which primarily occur in the gastrointestinal tract and the liver. nih.gov These metabolic processes modify the structure of 8-PQ to facilitate its excretion.

Phase I Metabolism (e.g., Hydroxylation, Demethylation)

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule. boomer.org For flavonoids, these reactions commonly include oxidation, reduction, and hydrolysis. boomer.org In the context of other prenylated compounds, such as osthole, hydroxylation, demethylation, and hydrogenation have been identified as major Phase I metabolic reactions in rats. nih.gov While specific studies detailing the full range of Phase I metabolites of this compound in animal models are limited, the O-methylation of 8-PQ to form MePQ has been identified in mice. researchgate.net This process is catalyzed by catechol-O-methyltransferases (COMT). ffhdj.comnih.gov

Phase II Metabolism (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. medbullets.comlongdom.orgdrughunter.com For flavonoids, the most common Phase II reactions are glucuronidation and sulfation. ffhdj.comnih.gov

In rats, glucuronidation is a major metabolic pathway for flavonoids in the small intestine, primarily catalyzed by UDP-glucuronosyltransferases (UGT). ffhdj.comnih.gov Sulfation, mediated by sulfotransferases (SULT), also plays a role. ffhdj.comnih.gov Following oral administration of other prenylflavonoids to rats, glucuronide conjugates have been identified as major metabolites. nii.ac.jp In vitro studies with Caco-2 cells have also shown that prenylflavonoids undergo Phase II metabolism, leading to a significant increase in the activity of glutathione (B108866) S-transferase and catechol-O-methyltransferase, while inhibiting sulfotransferase activity. nih.gov

Excretion Routes and Clearance Mechanisms in Pre-clinical Species

The excretion of this compound and its metabolites from the body is a crucial aspect of its pharmacokinetic profile. Following metabolism in the intestine and liver, the resulting water-soluble conjugates are eliminated through various routes.

In rats administered another prenylflavonoid, icaritin, orally, the majority of its glucuronide metabolites were detected in the kidney, suggesting that these metabolites are primarily excreted into the urine. tandfonline.com This indicates that renal excretion is a significant clearance pathway for prenylflavonoid metabolites. The metabolites formed in the liver can also be excreted via bile into the small intestine, where they may be deconjugated by intestinal bacteria and reabsorbed, a process known as enterohepatic circulation. ffhdj.comresearchgate.net

Impact of Food Matrix and Co-administered Compounds on Bioavailability in Animal Studies

The bioavailability of flavonoids can be significantly influenced by the food matrix in which they are consumed. foodandnutritionjournal.orgbenthamopenarchives.comnih.gov For quercetin, its bioavailability is affected by the type of glycoside it is attached to, with onion-derived quercetin glucosides being more bioavailable than those from apples in animal studies. foodandnutritionjournal.orgfoodandnutritionjournal.org Dietary fat can also enhance the bioavailability of lipophilic compounds like quercetin. foodandnutritionjournal.org

While specific studies on the impact of the food matrix on this compound bioavailability in animal models are not extensively detailed in the provided context, the principles observed for quercetin likely apply. The increased lipophilicity of 8-PQ suggests that its absorption could be enhanced when co-administered with fats. However, the complex interplay between the food matrix, intestinal metabolism, and the unique properties of the prenyl group requires further investigation to fully understand its effects on this compound's bioavailability.

Future Research Directions and Translational Perspectives for 8 Prenylquercetin

Elucidation of Novel Molecular Targets and Signaling Networks

While current research has identified key interactions, the complete landscape of 8-Prenylquercetin's molecular targets is far from fully mapped. A primary focus of future investigation will be to move beyond its currently known targets to uncover novel proteins and signaling cascades that it modulates.

Initial studies have demonstrated that this compound exerts its anti-inflammatory effects, at least in part, by directly targeting components of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net Research has shown that it can directly bind to and inhibit the activation of SEK1-JNK1/2 and MEK1-ERK1/2 kinases. researchgate.netcore.ac.uk This direct interaction prevents the downstream phosphorylation cascade that leads to the production of inflammatory mediators.

However, the structural similarity of this compound to other flavonoids suggests it may influence a wider array of signaling networks critical in various pathologies. Network pharmacology predictions have implicated this compound as a potential modulator of pathways central to cancer progression, such as the PI3K-Akt signaling pathway. frontiersin.org This pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its modulation by this compound presents a compelling avenue for oncological research. Future studies should aim to experimentally validate these predicted targets and explore other potential interactions, such as with transcription factors, epigenetic modifiers, or other kinase families. researchgate.net

Target Class Specific Molecular Target Associated Pathway Potential Research Focus Reference
Protein KinasesSEK1 (MAP2K4), JNK1/2 (MAPK8/9)MAPK/JNK SignalingValidation of direct binding and inhibition kinetics; downstream substrate profiling. researchgate.netcore.ac.uk
Protein KinasesMEK1 (MAP2K1), ERK1/2 (MAPK3/1)MAPK/ERK SignalingInvestigating differential effects on ERK-mediated cell proliferation versus survival. researchgate.netcore.ac.uk
Protein KinasesPI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B)PI3K-Akt/mTOR SignalingExperimental confirmation of predicted interactions; impact on apoptosis and autophagy in cancer cell lines. frontiersin.org
Transcription FactorsNF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)Inflammatory and Immune ResponseElucidating the mechanism of NF-κB inhibition (e.g., IKK inhibition, prevention of nuclear translocation). nih.gov

Development of Advanced Delivery Systems for Enhanced Research Utility

A significant hurdle in the pre-clinical investigation of many flavonoids, including this compound, is their limited solubility and stability, which can lead to variable bioavailability. nih.gov While prenylation enhances lipophilicity and cellular uptake compared to quercetin (B1663063), optimizing its delivery remains crucial for obtaining consistent and reproducible results in research settings. cymitquimica.comresearchgate.net The development of advanced delivery systems is a key future direction to improve the research utility of this compound.

Future research should focus on formulating this compound into various nanocarriers. These systems can protect the compound from premature degradation, improve its solubility in aqueous media used for cell culture and in vivo studies, and potentially facilitate targeted delivery to specific tissues or cell types. nih.govmdpi-res.com

Potential Delivery Systems for Research:

Liposomes: These phospholipid vesicles can encapsulate this compound, improving its stability and facilitating cellular entry.

Nanoparticles (NPs): Biodegradable polymeric nanoparticles can provide sustained release of the compound, which is advantageous for long-term pre-clinical studies. mdpi-res.com

Nanoemulsions: These oil-in-water emulsions can enhance the oral bioavailability of lipophilic compounds like this compound for in vivo animal studies. nih.gov

Inclusion Complexes: Cyclodextrins can form complexes with this compound, increasing its water solubility for easier administration in experimental models. mdpi-res.com

By utilizing these advanced delivery systems, researchers can achieve more precise control over the effective concentration of this compound at the site of action, leading to more reliable and translatable pre-clinical data.

Exploration of Synergistic Effects with Other Bioactive Compounds in Research Settings

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy and modern pharmacology. nih.gov Future research into this compound should actively explore its potential for synergistic interactions with other bioactive molecules in various pre-clinical models. Such combinations could allow for multi-target engagement, potentially leading to enhanced efficacy.

The rationale for exploring these combinations is compelling. For instance, combining this compound with other anti-inflammatory agents could lead to a more profound suppression of inflammatory pathways. In cancer research, pairing it with conventional chemotherapeutics or other natural compounds could help overcome drug resistance or target multiple survival pathways simultaneously. frontiersin.org Studies on quercetin have already shown synergistic antioxidant effects when combined with compounds like gallic acid, caffeic acid, and resveratrol. researchgate.netnih.gov Investigating whether the prenylated form exhibits similar or enhanced synergy is a logical next step.

Compound Class Potential Synergistic Partner Targeted Research Area Hypothesized Mechanism of Synergy Reference
Phenolic AcidsGallic Acid, Caffeic AcidOxidative Stress ModelsComplementary free radical scavenging mechanisms and enhanced antioxidant capacity. researchgate.net
StilbenoidsResveratrolNeurodegenerative or Cardiovascular ModelsTargeting multiple signaling pathways involved in cytoprotection (e.g., Sirtuins and MAPK). nih.gov
Other FlavonoidsKaempferol, LuteolinAnti-inflammatory or Anti-cancer ModelsBroadening the inhibition of inflammatory enzymes or pro-survival kinases. frontiersin.orgnih.gov
Conventional DrugsEtoposide, TeniposideCancer ModelsModulation of drug resistance pathways (e.g., PI3K/Akt) or enhancement of apoptosis induction. frontiersin.org

Application in Development of Mechanistic Probes for Biological Pathways

A well-characterized bioactive molecule with specific targets can serve as a valuable scientific tool, or "mechanistic probe," to investigate biological pathways. nih.gov Given that this compound has been shown to directly target specific kinases within the MAPK pathway (SEK1 and MEK1), it has the potential to be developed into a useful probe for dissecting cellular signaling events. researchgate.net

Unlike broad-spectrum kinase inhibitors that affect numerous targets, the relative specificity of this compound could allow researchers to probe the specific roles of the JNK and ERK pathways in various cellular contexts, such as immune cell activation, neuronal apoptosis, or cancer cell migration. By treating cells or animal models with this compound, scientists can investigate the downstream consequences of inhibiting these specific nodes in the signaling network. This can help to validate these kinases as drug targets for particular diseases and to unravel the complex cross-talk between different signaling cascades. core.ac.uk Future work could involve chemically modifying the this compound structure to create derivatives with even higher specificity or to attach fluorescent or affinity tags, further enhancing their utility as research probes. mdpi.com

Unexplored Biological Activities and Therapeutic Avenues (Pre-clinical Focus)

While anti-inflammatory and potential anti-cancer activities are emerging as key properties of this compound, the full spectrum of its biological effects is likely much broader. researchgate.netfrontiersin.org The diverse pharmacological activities reported for the general class of prenylated flavonoids provide a roadmap for future pre-clinical investigations into this compound. researchgate.net

Potential Unexplored Avenues:

Neuroprotection: Many flavonoids exhibit neuroprotective properties. Future studies could investigate whether this compound can protect neuronal cells from oxidative stress, excitotoxicity, or protein aggregation in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. researchgate.net

Metabolic Diseases: Quercetin is known to influence metabolic pathways related to glucose and lipid metabolism. nih.gov Pre-clinical studies could explore the effects of this compound in models of type 2 diabetes or non-alcoholic fatty liver disease, focusing on its impact on insulin (B600854) signaling, glucose uptake, and lipid accumulation.

Antimicrobial Activity: Prenylation is known to enhance the antimicrobial properties of flavonoids. researchgate.net The efficacy of this compound against a range of pathogenic bacteria and fungi, including drug-resistant strains, warrants investigation.

Cardioprotection: Flavonoids are widely studied for their beneficial effects on cardiovascular health. nih.gov Research could examine the potential of this compound to protect cardiac cells from ischemia-reperfusion injury or to improve endothelial function in models of hypertension.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

To achieve a comprehensive understanding of the biological effects of this compound, future research must integrate high-throughput "omics" technologies. teknoscienze.comresearchgate.net These approaches provide a global, unbiased view of the molecular changes induced by the compound within a biological system, moving beyond single-target analysis. nih.gov Integrating data from multiple omics platforms can reveal novel mechanisms of action and provide a more complete picture of the compound's impact. humanspecificresearch.orgmdpi.com

Omics Technology Definition Application in this compound Research Reference
Genomics/Transcriptomics The study of an organism's complete set of DNA (genome) or RNA transcripts (transcriptome).To identify global changes in gene expression in cells treated with this compound, revealing which genetic pathways are activated or suppressed. teknoscienze.comnih.gov
Proteomics The large-scale study of proteins, including their expression, modifications, and interactions.To identify direct protein binding partners of this compound and to quantify changes in protein abundance and phosphorylation status, validating pathway engagement (e.g., MAPK pathway). researchgate.nethumanspecificresearch.org
Metabolomics The comprehensive analysis of metabolites within a biological sample.To map the impact of this compound on cellular metabolism, identifying alterations in key metabolic pathways like glycolysis, the TCA cycle, or lipid metabolism. humanspecificresearch.orgmdpi.com

By employing a systems biology approach that combines these omics technologies, researchers can construct detailed models of this compound's mechanism of action, identify potential biomarkers of its activity, and uncover previously unknown biological functions, thereby accelerating its journey through the pre-clinical research pipeline. episkin.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 8-prenylquercetin, and how do they influence its purity and bioactivity?

  • Methodological Answer : this compound is typically synthesized via semi-synthetic nuclear prenylation of quercetin, with microbial biotransformation (e.g., using Mucor hiemalis) as a common approach . Key steps include structural confirmation via NMR and MS, with purity assessed through HPLC. Variations in reaction conditions (e.g., solvent systems, temperature) can alter yield and isomer distribution (e.g., 8-PQ vs. 6′-PQ). Researchers should optimize protocols to minimize byproducts and validate purity using orthogonal analytical methods .

Q. How can researchers ensure reproducibility in studies evaluating this compound’s biological effects?

  • Methodological Answer : Reproducibility requires detailed documentation of experimental parameters, including:

  • Compound source (synthetic route, purity ≥95% by HPLC).
  • Cell culture conditions (e.g., passage number, media composition).
  • In vivo dosing regimens (e.g., bioavailability enhancers like cyclodextrins).
  • Statistical power calculations for sample size.
    Reference guidelines such as NIH preclinical reporting standards to enhance transparency .

Q. What are the primary challenges in characterizing this compound’s pharmacokinetic properties?

  • Methodological Answer : Challenges include low aqueous solubility and rapid metabolism. To address these:

  • Use LC-MS/MS for sensitive quantification in plasma/tissues.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption.
  • Compare results across species (e.g., rodents vs. human hepatocytes) to identify interspecies metabolic differences .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antioxidant vs. pro-oxidant effects be resolved?

  • Methodological Answer : Contradictions often arise from context-dependent behavior (e.g., dose, redox microenvironment). Researchers should:

  • Standardize assay conditions (e.g., ROS probes, cell lines).
  • Conduct redox profiling under physiological oxygen levels (e.g., 5% O₂ for tumor models).
  • Use omics approaches (e.g., transcriptomics) to identify upstream regulatory pathways .

Q. What experimental designs are optimal for comparing this compound’s efficacy with its non-prenylated analog, quercetin?

  • Methodological Answer : Use a head-to-head comparative framework:

  • Match molar concentrations in in vitro assays (accounting for differences in solubility).
  • Include pharmacokinetic normalization in in vivo studies (e.g., AUC-adjusted dosing).
  • Employ dual-luciferase reporters to dissect structure-activity relationships (e.g., Nrf2 activation) .

Q. What advanced analytical techniques are critical for elucidating this compound’s metabolite profile?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with molecular networking (e.g., GNPS platform) enables untargeted metabolite identification. For stereochemical resolution, nuclear Overhauser effect spectroscopy (NOESY) is recommended. Validate findings using synthetic standards or stable isotope tracers .

Q. How can systematic reviews address gaps in this compound’s therapeutic potential across diverse disease models?

  • Methodological Answer : Follow PRISMA guidelines to:

  • Define inclusion/exclusion criteria (e.g., preclinical studies with dose-response data).
  • Assess bias using tools like SYRCLE’s RoB for animal studies.
  • Perform meta-analyses on endpoints like IC₅₀ or tumor growth inhibition, stratifying by model type (e.g., xenograft vs. chemically induced) .

Methodological Frameworks for Research Design

Q. Which frameworks (e.g., FINER, PICO) are most effective for formulating hypotheses about this compound’s mechanism of action?

  • Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses are actionable. For mechanistic studies, use PICO:

  • P opulation (e.g., cancer cell lines).
  • I ntervention (this compound dose range).
  • C omparator (quercetin or vehicle).
  • O utcome (apoptosis markers, ROS levels) .

Q. What strategies mitigate batch-to-batch variability in this compound production for long-term studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) like purity and isomer ratio.
  • Use design-of-experiments (DoE) to optimize synthesis parameters.
  • Archive reference samples for retrospective analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.